molecular formula C14H10Cl2N4OS B2712883 N-[(2,6-dichlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide CAS No. 477846-38-1

N-[(2,6-dichlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide

Cat. No.: B2712883
CAS No.: 477846-38-1
M. Wt: 353.22
InChI Key: LEDKNQUOOFOANV-UHFFFAOYSA-N
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Description

N-[(2,6-dichlorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thienopyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-dichlorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2,6-dichlorobenzyl alcohol with thieno[2,3-d]pyrimidine-4-carbaldehyde under basic conditions to form the intermediate. This intermediate is then subjected to further reactions, such as condensation with appropriate amines, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-dichlorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

N-[(2,6-dichlorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide has a wide range of scientific research applications:

Properties

IUPAC Name

N-[(2,6-dichlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4OS/c15-11-2-1-3-12(16)10(11)6-21-20-8-18-13-9-4-5-22-14(9)19-7-17-13/h1-5,7-8H,6H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDKNQUOOFOANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CONC=NC2=C3C=CSC3=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CON/C=N\C2=C3C=CSC3=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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